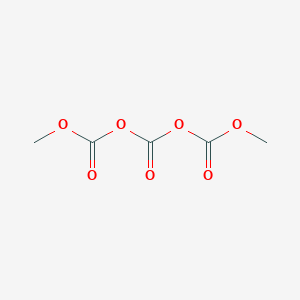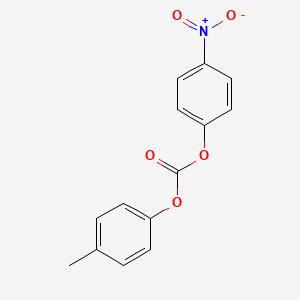
4-Methylphenyl 4-nitrophenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H11NO5 It is a type of diaryl carbonate, characterized by the presence of both a methylphenyl and a nitrophenyl group attached to a carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 4-nitrophenyl carbonate typically involves the reaction of 4-methylphenol and 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylphenyl 4-nitrophenyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as phenoxide anions, leading to the formation of phenyl carbonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Phenoxide anions in aqueous solution at 25°C.
Reduction: Hydrogen gas and palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of phenyl carbonates.
Reduction: Formation of 4-methylphenyl 4-aminophenyl carbonate.
Aplicaciones Científicas De Investigación
4-Methylphenyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 4-nitrophenyl carbonate involves nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product . The presence of electron-withdrawing groups, such as the nitro group, enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack .
Comparación Con Compuestos Similares
- 4-Chlorophenyl 4-nitrophenyl carbonate
- 4-Methylphenyl 2,4-dinitrophenyl carbonate
- 4-Chlorophenyl 2,4-dinitrophenyl carbonate
Comparison: 4-Methylphenyl 4-nitrophenyl carbonate is unique due to the presence of both a methyl and a nitro group, which influence its reactivity and stability. Compared to 4-chlorophenyl derivatives, the methyl group is less electron-withdrawing, resulting in slightly different reactivity patterns . The presence of an additional nitro group in dinitrophenyl carbonates further increases their electrophilicity and reactivity towards nucleophiles .
Propiedades
Número CAS |
439688-37-6 |
|---|---|
Fórmula molecular |
C14H11NO5 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
(4-methylphenyl) (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H11NO5/c1-10-2-6-12(7-3-10)19-14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 |
Clave InChI |
HXZWZZQEHVGELF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


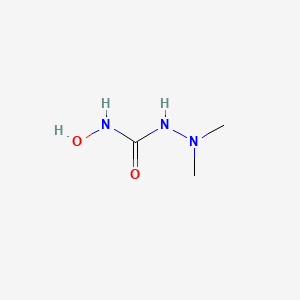
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
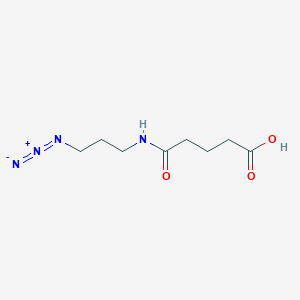
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
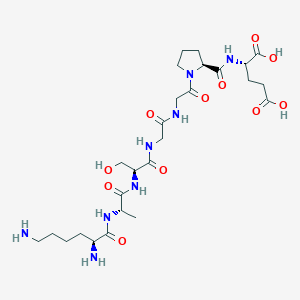
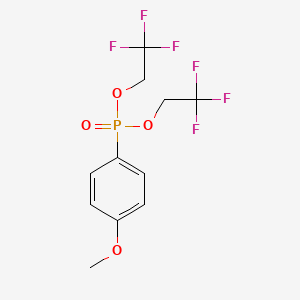
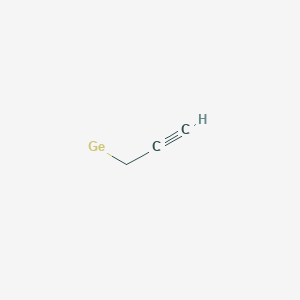
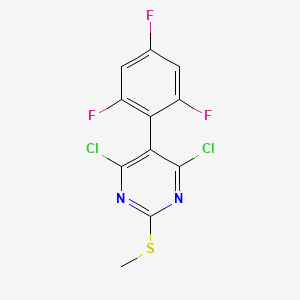
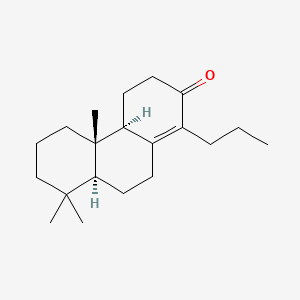
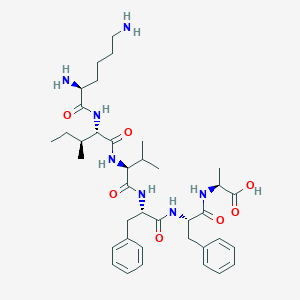
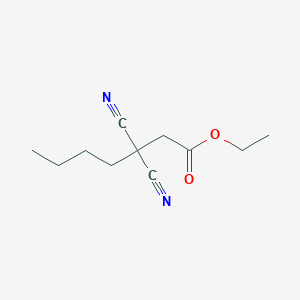
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
